molecular formula C8H19Cl2N3O2 B1521541 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride CAS No. 1197719-96-2

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride

Cat. No.: B1521541
CAS No.: 1197719-96-2
M. Wt: 260.16 g/mol
InChI Key: JXPYAPQRXPCUIN-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride is a synthetic acetamide derivative characterized by a 2-aminoacetamide backbone linked to a 2-(morpholin-4-yl)ethyl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.2ClH/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;;/h1-7,9H2,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPYAPQRXPCUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride, also known by its CAS number 1197719-96-2, is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a morpholine moiety, which is often associated with various biological interactions, particularly in the context of sigma receptors.

  • Chemical Formula : C₈H₁₉Cl₂N₃O₂
  • Molecular Weight : 260.16 g/mol
  • IUPAC Name : 2-amino-N-(2-morpholin-4-ylethyl)acetamide; dihydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in various neurobiological processes and are considered potential targets for therapeutic intervention in conditions such as pain, neurodegenerative diseases, and cancer.

Sigma Receptor Interaction

Research indicates that compounds with similar structures exhibit selective binding affinities for sigma receptors. For instance, a related compound demonstrated a high affinity for the σ1 receptor (Ki = 42 nM), being 36 times more selective for σ1 than σ2 receptors . This selectivity suggests that derivatives of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide may also exhibit similar properties.

In Vitro Studies

In vitro studies have shown that compounds targeting sigma receptors can modulate pain pathways. For example, the administration of a related morpholine derivative resulted in significant antinociceptive effects in formalin-induced pain models . This suggests that this compound may possess analgesic properties.

Table 1: Summary of Biological Activities

Activity TypeCompoundAffinity (Ki)SelectivityReference
Sigma ReceptorRelated Compound42 nMσ1 > σ2
AntinociceptiveRelated CompoundN/AN/A

Case Studies and Research Findings

Several studies have explored the broader implications of sigma receptor modulation in disease contexts:

  • Alzheimer's Disease : The role of sigma receptors in neurodegenerative diseases like Alzheimer's has been highlighted. Sigma receptor ligands have been shown to influence amyloid beta peptide aggregation and neuroinflammation, which are critical in Alzheimer's pathology .
  • Cancer Research : Sigma receptor antagonists have been investigated for their potential anti-cancer properties. Compounds that interact with sigma receptors can induce apoptosis in cancer cells, suggesting a therapeutic avenue for cancer treatment .
  • Anti-inflammatory Effects : Recent research has also indicated that morpholine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators .

Scientific Research Applications

Pharmacological Potential

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride has been investigated for its interactions with sigma receptors, particularly σ1 receptors. Studies have shown that it exhibits high affinity for σ1 receptors (Ki = 42 nM), making it a candidate for further exploration in pain management and neuropharmacology .

Case Study:
A study highlighted the antinociceptive effects of this compound in formalin-induced pain models, demonstrating its potential as an analgesic agent .

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility is crucial in drug discovery processes where structure-activity relationships (SAR) are explored.

Compound NameStructureUnique Features
2-amino-N-[2-(piperidin-1-yl)ethyl]acetamideStructureDifferent pharmacological profiles due to ring structure
N-[2-(morpholin-4-yl)ethyl]acetamideStructureLacks amino group; may affect solubility
2-amino-N-[2-(pyrrolidin-1-yl)ethyl]acetamideStructureAltered interaction dynamics with biological targets

This table illustrates the diversity within this chemical class and highlights the specific characteristics of this compound.

Neuropharmacology

Recent research has focused on the compound's role as a selective histamine H3 receptor inverse agonist, which may have implications for treating sleep disorders such as narcolepsy. The compound's ability to modulate neurotransmitter systems positions it as a significant player in neuropharmacological research .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the morpholine ring and the primary amine in the acetamide side chain participate in nucleophilic substitution. Key reactions include:

Reaction Type Reagents/Conditions Products
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CN-alkylated morpholine derivatives
AcylationAcetyl chloride, pyridine, 0–25°CAcetylated acetamide products
SulfonationSulfonyl chlorides, base, RTSulfonamide-linked compounds

The morpholine nitrogen demonstrates moderate nucleophilicity, favoring reactions with electrophiles under mild conditions.

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents : 6M HCl, reflux (110°C, 12 hrs)

  • Product : 2-amino-N-[2-(morpholin-4-yl)ethyl]acetic acid hydrochloride.

Basic Hydrolysis

  • Reagents : 2M NaOH, 80°C, 8 hrs

  • Product : Free amine and sodium acetate.

Oxidation

  • Target : Morpholine ring

  • Reagents : KMnO₄/H₂SO₄ (acidic conditions)

  • Product : Oxidized morpholine ring with ketone formation.

Reduction

  • Target : Amide group

  • Reagents : LiAlH₄ in dry THF, 0°C → RT

  • Product : Reduced to secondary amine (2-amino-N-[2-(morpholin-4-yl)ethyl]ethylamine).

Nucleophilic Attack at Morpholine Nitrogen

  • Mechanism : The lone pair on the morpholine nitrogen attacks electrophilic centers (e.g., alkyl halides), forming quaternary ammonium intermediates.

  • Kinetics : Second-order dependence on nucleophile and electrophile concentrations.

Acid-Catalyzed Hydrolysis

  • Pathway : Protonation of the amide oxygen increases electrophilicity, facilitating water attack.

  • Rate : Accelerated by electron-withdrawing groups on the acetamide.

Stability Under Reaction Conditions

The compound remains stable in:

  • pH 4–9 (aqueous solutions, 25°C)

  • Polar aprotic solvents (DMF, DMSO) at ≤100°C

Decomposition occurs under strong oxidizing agents or prolonged UV exposure .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents logP Key Features
2-Amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride C₈H₁₈Cl₂N₄O₂ 297.19 2-aminoacetamide, morpholin-4-yl ethyl ~0.5* High solubility (dihydrochloride salt), polar surface area: ~36 Ų
2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202) C₁₄H₁₉FN₂O₂ 266.31 2-fluorophenyl, morpholin-4-yl ethyl 0.86 Lipophilic fluorophenyl group, moderate logP
2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride C₁₃H₁₇Cl₂N₂O₂ 305.20 Chloro, morpholin-4-yl phenyl ~1.2* Chloro substitution enhances electrophilicity, potential pesticidal activity
2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride C₁₃H₁₈Cl₂N₂O₂ 305.20 Chloro, morpholin-4-ylmethyl phenyl ~1.3* Morpholinylmethyl group increases steric bulk

*Estimated based on structural analogs.

Structural Variations and Functional Implications

Backbone Modifications: The 2-amino group in the target compound distinguishes it from halogenated analogs (e.g., chloro substituents in ). Y207-0202 () replaces the amino group with a fluorophenyl ring, introducing lipophilicity and electronic effects (e.g., electron-withdrawing fluorine), which may alter binding affinity .

Morpholine Positioning: The morpholin-4-yl ethyl chain in the target compound and Y207-0202 provides a flexible linker, improving solubility.

Salt Forms: The dihydrochloride salt of the target compound enhances water solubility compared to the free base or mono-hydrochloride analogs (e.g., ), making it more suitable for intravenous formulations.

Preparation Methods

Amide Bond Formation

  • A key intermediate is prepared by reacting a protected amino compound (e.g., benzyl carbamate-protected amine) with a suitable acetamide derivative using a coupling reagent in the presence of a base. This step forms an intermediate amide compound.
  • The coupling reagent facilitates the formation of the amide bond by activating the carboxyl group of the acetamide precursor.
  • Typical bases used include triethylamine or other organic bases to neutralize acid byproducts and drive the reaction forward.

Deprotection via Hydrogenolysis

  • The intermediate amide with the protecting group is subjected to hydrogenolysis using hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
  • This step removes the CBZ protecting group, liberating the free amine necessary for further functionalization or salt formation.

Salt Formation: Dihydrochloride Preparation

  • The free amine compound is then reacted with hydrochloric acid, often in methanol or ethyl acetate solvents, to form the dihydrochloride salt.
  • Conditions vary but typically involve stirring the amine with 2M HCl in methanol at room temperature for 12 hours or bubbling HCl gas through an ethyl acetate solution at 18–35.5 °C.
  • The resulting dihydrochloride salt precipitates out or can be isolated by concentration and filtration.
  • This salt form improves the compound's solubility and stability for pharmaceutical or research applications.

Representative Experimental Data

Step Reaction Conditions Yield Notes
Amide bond formation Reaction of protected amine with acetamide derivative using coupling reagent and base (e.g., triethylamine) Variable, typically moderate to good Intermediate formation with CBZ protection
Hydrogenolysis Hydrogen gas, palladium catalyst, room temperature High Removal of CBZ protecting group to yield free amine
Salt formation (dihydrochloride) 2M HCl in methanol, 20 °C, 12 h Quantitative (100%) Concentration under reduced pressure yields pure dihydrochloride salt
Alternative salt formation HCl gas in ethyl acetate, 18–35.5 °C, stirring and cooling 66% Filtration and drying yield solid salt

Solubility and Physicochemical Properties Relevant to Preparation

The dihydrochloride salt exhibits very good solubility in aqueous media (approx. 10–15 mg/mL), facilitating isolation and purification steps post-synthesis. The compound has a molecular weight of approximately 192.57 g/mol and a polar surface area conducive to good bioavailability and handling in pharmaceutical contexts.

Summary of Key Points

  • The preparation of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride relies on well-established amide coupling and deprotection techniques.
  • Protecting groups such as CBZ are critical for selective reactions.
  • Hydrogenolysis efficiently removes protecting groups without compromising the amide bond.
  • Conversion to the dihydrochloride salt enhances solubility and stability.
  • Reaction yields vary depending on conditions but can reach quantitative under optimized salt formation steps.

This synthesis approach is supported by patent literature describing analogous aminoacetamide derivatives and their salt forms, which provide detailed procedural insights and reaction conditions. The physicochemical data further guide the choice of solvents and conditions to optimize yield and purity.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Morpholine-ethyl couplingNa₂CO₃, CH₂Cl₂, RT, 12h58>95%
Acetamide formationAcetyl chloride (1.5 eq), 0°C→RT7298%
Salt formationHCl (gas), EtOH8599%

Q. Table 2. Biological Activity Comparison with Structural Analogs

CompoundTarget (IC₅₀, nM)Selectivity (vs. Off-Targets)Reference
Parent compoundEGFR: 120 ± 1510-fold over HER2
Fluorobenzoyl analogm-TOR: 85 ± 105-fold over PI3K
Chlorophenyl derivativeVAP-1: 200 ± 25No CYP3A4 inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride
Reactant of Route 2
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2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride

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